Product packaging for Butyl 2-aminopropanoate hydrochloride(Cat. No.:)

Butyl 2-aminopropanoate hydrochloride

Cat. No.: B12504127
M. Wt: 181.66 g/mol
InChI Key: ODMDNPRWFGSQHZ-UHFFFAOYSA-N
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Description

Contextualization within α-Amino Acid Ester Hydrochlorides

Alpha-amino acid esters are a significant class of compounds derived from the esterification of the carboxylic acid group of amino acids. rsc.org This modification is one of the most common and viable strategies to protect the carboxyl group during complex syntheses, such as peptide synthesis. nih.govsigmaaldrich.com The resulting esters are crucial intermediates in organic synthesis, finding applications in medicinal chemistry, as chiral sources, and in the development of polymer materials. nih.gov

The hydrochloride salt form of these esters is particularly prevalent for several practical reasons. The salt form generally enhances the stability of the compound, protecting the ester group from hydrolysis and increasing its shelf life. Furthermore, α-amino acid ester hydrochlorides typically exhibit improved solubility in various solvents compared to their free base counterparts, which facilitates their handling and use in reactions. acs.org The preparation of these hydrochlorides is often straightforward, commonly achieved by reacting the amino acid with the corresponding alcohol in the presence of a chlorinating agent like thionyl chloride or through methods utilizing trimethylchlorosilane. nih.govrsc.org In peptide synthesis, the hydrochloride salt is the common form after the deprotection of an N-Boc (tert-butyloxycarbonyl) group, requiring a subsequent deprotonation step to free the amine for the next coupling reaction. core.ac.uk

Significance as a Chiral Intermediate and Building Block in Organic Synthesis

The inherent chirality of α-amino acids, derived from the stereocenter at the α-carbon, is a feature of immense value in asymmetric synthesis. Butyl 2-aminopropanoate hydrochloride, particularly its enantiomerically pure forms like (S)- or (R)-tert-butyl 2-aminopropanoate, serves as a key chiral building block. researchgate.netsynthonix.com Chiral amines and their derivatives are fundamental in constructing complex molecules with specific stereochemistry, which is often a critical determinant of biological activity in pharmaceuticals. sigmaaldrich.com

The utility of this compound extends to its use as a precursor for a variety of other molecules. For instance, amino acid ester hydrochlorides are used as starting materials in the eco-friendly, mechanochemical synthesis of hydantoins, a class of compounds with applications in medicinal chemistry, including the antiepileptic drug phenytoin. acs.org They are also employed in the synthesis of specialized dipeptides and peptidomimetics. nih.gov The strategic importance of such chiral intermediates is highlighted by the synthesis of drugs like Levetiracetam, which relies on a similar chiral aminobutanamide hydrochloride intermediate, underscoring the industrial value of these building blocks. patsnap.com The ester and amine functionalities of this compound allow for sequential or orthogonal chemical modifications, making it a versatile scaffold for introducing the alaninate (B8444949) fragment into larger, more complex target molecules.

Overview of Research Trajectories and Current Challenges

Contemporary research involving this compound and related α-amino acid esters is focused on several key areas. A major trajectory is the development of more efficient, cost-effective, and environmentally benign synthetic methodologies. acs.org This includes the exploration of novel catalytic systems for esterification and the use of mechanochemistry to reduce solvent waste and energy consumption. acs.orgresearchgate.net

Another significant research direction is the application of these chiral building blocks in the synthesis of novel bioactive molecules and complex natural products. sigmaaldrich.com For example, they are starting materials for creating sulfonamide-containing bioisosteres of pharmacologically relevant templates. The coordination chemistry of α-amino acid esters with transition metals is also an emerging field, with potential applications in catalysis and materials science, though it remains a relatively unexplored area of research. rsc.org

Despite their utility, there are ongoing challenges in the use of these intermediates. In peptide synthesis, the deprotonation of the hydrochloride salt before coupling can lead to side reactions, such as racemization and the formation of unwanted byproducts like diketopiperazines, which can diminish yield and purity. core.ac.uk Therefore, developing milder and more selective coupling and deprotection strategies remains a persistent challenge. Furthermore, achieving high enantioselectivity in reactions that create new stereocenters adjacent to the amino acid core is a constant focus of asymmetric synthesis research, driving the development of new chiral catalysts and synthetic strategies. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO2 B12504127 Butyl 2-aminopropanoate hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

butyl 2-aminopropanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-3-4-5-10-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H

InChI Key

ODMDNPRWFGSQHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)N.Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Esterification Strategies

Direct Esterification Techniques of 2-Aminopropanoic Acid with Butanol

Direct esterification of 2-aminopropanoic acid (alanine) with butanol stands as a fundamental approach for producing Butyl 2-aminopropanoate. This method typically involves the reaction of the amino acid with an excess of butanol in the presence of a catalyst to drive the equilibrium towards the formation of the ester.

Acid-Catalyzed Approaches (e.g., HCl, H₂SO₄, p-Toluenesulfonic Acid)

Acid catalysis is the most common strategy for the direct esterification of amino acids. pearson.comscirp.org Strong protic acids such as hydrogen chloride (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are frequently employed to protonate the carboxylic acid group, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. scirp.orgproquest.comabiscientific.com The reaction is typically conducted under reflux conditions to achieve reasonable reaction rates. pearson.com The use of an acid catalyst also serves to protect the amino group by forming an ammonium (B1175870) salt, which prevents undesirable side reactions like self-amidation. abiscientific.com

CatalystTypical ConditionsReference
Hydrogen Chloride (HCl)Gaseous HCl bubbled through alcohol, or alcohol with acetyl chloride scirp.orgnih.govsciencemadness.org
Sulfuric Acid (H₂SO₄)Reflux with excess alcohol pearson.comscirp.orgacs.org
p-Toluenesulfonic Acid (p-TsOH)Reflux with azeotropic removal of water scirp.orgabiscientific.com

The acid-catalyzed esterification of an amino acid with an alcohol is a classic example of the Fischer-Speier esterification. scirp.orgchemistrysteps.com The mechanism involves a series of reversible steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carboxyl group of the amino acid. chemistrysteps.comlibretexts.org This initial step significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: The alcohol (butanol) acts as a nucleophile and attacks the activated carbonyl carbon. pearson.combyjus.com This results in the formation of a tetrahedral intermediate. pearson.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. pearson.combyjus.com

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final amino acid ester and regenerate the acid catalyst. byjus.com

This entire process is an equilibrium, and strategies are often employed to shift the equilibrium towards the product side. chemistrysteps.comlibretexts.org

Given that Fischer esterification is a reversible reaction, the removal of water as it is formed is a critical factor in driving the reaction to completion and achieving high yields of the ester. chemistrysteps.comlibretexts.org One of the most effective methods for water removal is azeotropic distillation. academax.com

In this technique, a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene (B151609), is added to the reaction mixture. scirp.orgwikipedia.org As the reaction proceeds, the water produced forms an azeotrope with the solvent, which is then distilled off. wikipedia.org The condensed azeotrope can be collected in a Dean-Stark apparatus, where the water separates from the immiscible solvent. The solvent can then be returned to the reaction flask, allowing for the continuous removal of water and shifting the equilibrium towards the formation of Butyl 2-aminopropanoate hydrochloride. sciencemadness.org For alcohols with lower boiling points, the alcohol itself can serve as the water-carrying agent. academax.com

TechniqueDescriptionAdvantageReference
Azeotropic DistillationUse of a water-entraining solvent (e.g., toluene, benzene) and a Dean-Stark trap to continuously remove water.Highly efficient in shifting the reaction equilibrium to favor product formation. scirp.orgacademax.comwikipedia.org
Excess AlcoholUsing a large excess of butanol can also shift the equilibrium towards the products according to Le Chatelier's principle.Simpler setup than azeotropic distillation. chemistrysteps.comlibretexts.org

Alternative Catalytic Systems (e.g., Thionyl Chloride, Trimethylchlorosilane, Ion-Exchange Resins)

Beyond traditional strong acids, several other catalytic systems offer advantages in terms of reaction conditions and ease of workup.

Thionyl Chloride (SOCl₂): This reagent is highly effective for preparing amino acid esters. scirp.orgnih.gov Thionyl chloride reacts with the alcohol (e.g., methanol (B129727) or butanol) in situ to generate HCl and an alkyl chlorosulfite, which then esterifies the amino acid. researchgate.netresearchgate.net The reaction typically proceeds smoothly at moderate temperatures. scirp.orgpianetachimica.it A common procedure involves adding thionyl chloride dropwise to a cooled suspension of the amino acid in the alcohol. researchgate.net

Trimethylchlorosilane (TMSCl): The use of TMSCl in an alcohol like methanol has been shown to be an efficient system for the esterification of various amino acids, yielding the corresponding ester hydrochlorides in good to excellent yields at room temperature. proquest.comnih.govresearchgate.net This method is advantageous due to its mild reaction conditions and simple workup procedures. nih.govresearchgate.net

Ion-Exchange Resins: Solid acid catalysts, such as strongly acidic cation-exchange resins (e.g., Amberlyst-15), can be used as heterogeneous catalysts for esterification. scirp.orgnih.govripublication.com These resins offer several benefits, including ease of separation from the reaction mixture (by simple filtration), potential for regeneration and reuse, and reduced corrosion and pollution problems compared to homogeneous acid catalysts. ripublication.comresearchgate.net However, a limitation of many ion-exchange resins is their thermal stability, which is typically below 120°C. ripublication.com

Microwave-Assisted Esterification for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the esterification of amino acids. nih.govresearchgate.netresearcher.life Due to the high polarity and ionic character of amino acids, they interact efficiently with microwave irradiation, leading to rapid and uniform heating. scirp.orgnih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities compared to conventional heating methods. researchgate.nettandfonline.com Studies have shown the successful solvent-free, microwave-assisted esterification of amino acids with alcohols like n-butanol, catalyzed by acids such as p-toluenesulfonic acid. scirp.orgresearchgate.net

MethodReaction TimeYieldReference
Conventional HeatingSeveral hoursModerate to Good pearson.com
Microwave-Assisted5-15 minutesGood to Excellent nih.govtandfonline.com

Thin-Film Esterification for Reaction Rate Enhancement and Selectivity

A more recent and advanced technique involves carrying out the esterification reaction within a thin film, often generated by electrospray ionization (ESI) microdroplet deposition. acs.orgacs.org Studies have demonstrated that the sulfuric acid-catalyzed esterification of amino acids with methanol is significantly accelerated in thin films. acs.orgnih.gov The rapid evaporation of the solvent from the thin film is believed to promote the reaction. acs.org This method has shown to be highly efficient, with maximum reaction efficiency observed at a thin film temperature of around 70°C. acs.orgacs.org Notably, this technique allows for the selective esterification of the carboxylic acid moiety. acs.orgnih.gov Research has indicated that amino acids with aromatic side chains, such as l-phenylalanine, exhibit higher reactivity and yields under these conditions. acs.orgnih.gov

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to this compound often begin with precursors that are strategically modified. These methods typically involve the use of protecting groups or the construction of the chiral center through stereoselective reactions, followed by transformation into the final product.

A common and effective strategy for synthesizing this compound, particularly its tert-butyl ester isomer, involves starting with a readily available N-protected derivative of 2-aminopropanoic acid (alanine). The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, prevents unwanted side reactions at the amino group during the esterification process.

The synthesis proceeds in two key steps:

Esterification: N-Boc-alanine is reacted with an appropriate source of the butyl group. For the synthesis of the tert-butyl ester, isobutylene (B52900) is a common reagent, used in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid (PTSA). google.com This reaction selectively converts the carboxylic acid to its tert-butyl ester while the amino group remains protected.

Deprotection and Salt Formation: The N-Boc protecting group is subsequently removed under acidic conditions. Treatment with anhydrous hydrochloric acid (HCl) in a suitable organic solvent, such as diethyl ether or dioxane, simultaneously cleaves the Boc group and protonates the newly freed amino group to form the stable this compound salt. google.com This salt can then be isolated as a solid product.

This method is advantageous because it utilizes stable and common starting materials and provides a direct pathway to the desired hydrochloride salt in the final step.

Achieving high enantiomeric purity is critical for the application of α-amino acid esters in pharmaceuticals. Several advanced stereoselective strategies have been developed to construct the chiral α-carbon of the amino acid ester precursor with a high degree of control.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of α-amino acid derivatives. acs.org This method involves the reduction of a prochiral α-imino ester—an ester containing a carbon-nitrogen double bond at the α-position—using hydrogen gas and a chiral transition metal catalyst.

The general process involves a precursor such as butyl 2-imino-propanoate. The C=N bond is hydrogenated using catalysts based on transition metals like rhodium (Rh), ruthenium (Ru), or nickel (Ni), complexed with chiral phosphine (B1218219) ligands. nih.govthieme-connect.de The chiral environment created by the ligand directs the delivery of hydrogen to one face of the imine, leading to the formation of one enantiomer of the α-amino ester in excess. Rhodium- and nickel-catalyzed systems have demonstrated high efficiency and enantioselectivity for a range of N-substituted imino esters. nih.govthieme-connect.de

Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of Imino Ester Precursors
Catalyst SystemSubstrate TypeKey FeaturesReference
[Rh(COD)2]BF4 / Chiral Phosphine Ligandα-Aryl Imino EstersProvides efficient synthesis of chiral aryl glycine (B1666218) derivatives. nih.gov
Ni(OAc)2 / (R,R)-BenzP*N-Aryl Imino EstersEffective for a broad range of substrates, affording products with excellent enantioselectivities (up to 98% ee). thieme-connect.de
Ru-Catalyst / TsDPENα-Amino β-Keto Ester HydrochloridesProceeds via asymmetric transfer hydrogenation through dynamic kinetic resolution to give anti-β-hydroxy α-amino esters. rsc.org

Phase-transfer catalysis (PTC) offers a practical and highly effective method for the asymmetric synthesis of α-amino acids from glycine derivatives. researchgate.net In this approach, a Schiff base of a glycine ester (e.g., the benzophenone (B1666685) imine of tert-butyl glycinate) is used as the precursor. This precursor is then alkylated to introduce the desired side chain.

The reaction is conducted in a biphasic system (e.g., solid-liquid or liquid-liquid) with a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids. acs.orgscispace.com The catalyst transports the glycine enolate from the aqueous or solid phase into the organic phase, where it reacts with an alkylating agent (e.g., methyl iodide for alanine (B10760859) synthesis). The chiral catalyst creates a chiral ion pair, which controls the stereochemical outcome of the alkylation, leading to high enantiomeric excess (ee). organic-chemistry.orgorganic-chemistry.org This method is valued for its operational simplicity and the use of inexpensive and readily available starting materials. scispace.com

Table 2: Chiral Phase-Transfer Catalysts in Asymmetric Alkylation
Catalyst TypeSubstrateReactionKey OutcomeReference
Cinchona Alkaloid-Derived Quaternary Ammonium SaltsGlycine Schiff Base EsterAsymmetric AlkylationInexpensive and attractive organocatalysts for producing optically active α-amino acid derivatives. acs.orgscispace.com
C2-Symmetric Chiral Quaternary Ammonium BromidesAldimine Schiff Base of Glycine tert-butyl EsterOne-Pot Double AlkylationProvides access to a wide variety of α,α-dialkyl-α-amino acids with high enantioselectivity. organic-chemistry.org
Chiral Quaternary Ammonium Bromide with 18-crown-6Glycinate Schiff BaseKinetic Resolution via AlkylationAchieves high syn- and enantioselectivities with racemic secondary alkyl halides. organic-chemistry.org

Visible-light photoredox catalysis has emerged as a state-of-the-art strategy for forging C-C bonds under exceptionally mild conditions. diva-portal.org This technology can be harnessed for the stereoselective synthesis of unnatural α-amino acid precursors. rsc.orgresearchgate.net In a typical approach, a photocatalyst, often an iridium or organic acridinium-based complex, absorbs visible light and initiates a single-electron transfer (SET) process.

This process can generate a carbon-centered radical from a ubiquitous precursor, such as a carboxylic acid. rsc.org This radical then undergoes addition to a prochiral imine acceptor, like a chiral N-sulfinyl imine derived from glyoxylate. The inherent chirality of the imine auxiliary directs the approach of the radical, thereby establishing the stereochemistry of the new α-carbon center. researchgate.net This method is notable for its ability to use readily available starting materials and for proceeding under mild, ambient temperature conditions. Dual-catalyst systems, which combine photoredox catalysis with a second catalytic cycle, such as chiral Lewis acid catalysis, have also been developed to further enhance enantiocontrol over the radical addition process. acs.org

Table 3: Strategies in Stereoselective Photoredox Catalysis
Catalytic SystemRadical PrecursorAcceptorMechanismReference
Organic Acridinium-based PhotocatalystCarboxylic AcidsChiral Glyoxylate-derived N-sulfinyl ImineDecarboxylative C-radical addition to a chiral imine. rsc.org
Transition Metal Photocatalyst + Chiral Lewis Acidα-Amino Acid DerivativesMichael AcceptorsDual catalysis generates and controls the reactivity of photogenerated α-amino radicals. acs.org
Photoredox Catalyst + Hydrogen Atom Transfer (HAT) CatalystBoc-protected AminesImineC-H functionalization in α-position to heteroatoms. diva-portal.org

Stereoselective Approaches to α-Amino Acid Ester Precursors

Purification and Isolation of Hydrochloride Salt Forms

The final stage in the preparation of this compound involves its purification and isolation. Since amino acid esters are typically basic oils that can be unstable or difficult to handle in their free-base form, they are almost always converted to a stable, crystalline salt. google.com The hydrochloride salt is the most common form.

The standard procedure for isolation involves the following steps:

Neutralization and Extraction (if necessary): If the synthesis results in a reaction mixture containing the free-base form of the ester, it is typically extracted into an organic solvent like diethyl ether, ethyl acetate (B1210297), or dichloromethane (B109758). researchgate.net

Formation of the Hydrochloride Salt: The hydrochloride salt is precipitated from the organic solution of the free-base ester. This is achieved by introducing anhydrous hydrogen chloride. The HCl can be bubbled through the solution as a gas or added as a solution in an anhydrous solvent like diethyl ether or methanol. google.com

Isolation and Purification: The precipitated salt is collected by filtration. google.com It can then be washed with a cold, non-polar solvent (e.g., cold ether) to remove soluble impurities and subsequently dried under vacuum. For higher purity, the crude salt can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol and ether.

Care must be taken during any aqueous workup steps, as the ester is susceptible to hydrolysis back to the carboxylic acid, especially under basic conditions. google.com The isolation as a hydrochloride salt not only provides a stable, solid product but also protects the amino group for subsequent steps in peptide synthesis.

Chemical Reactivity and Transformation Pathways

Reactions of the Butyl Ester Moiety

The butyl ester group is a key reactive center in the molecule, susceptible to cleavage and modification under various conditions.

Hydrolysis Kinetics and Mechanisms (Acidic and Basic Conditions)

The hydrolysis of Butyl 2-aminopropanoate involves the cleavage of the ester bond to yield 2-aminopropanoic acid (alanine) and butanol. This reaction can be catalyzed by either acid or base, with distinct mechanisms and kinetics.

Acidic Hydrolysis:

Under acidic conditions, the hydrolysis of esters is a reversible process. For butyl esters, particularly those with a tertiary butyl group, the reaction often proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is favored due to the formation of a relatively stable tertiary carbocation. However, for a primary butyl ester like in Butyl 2-aminopropanoate, the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism is more likely. nih.govchemistrysteps.com This mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by water. youtube.comyoutube.com

The general steps of the AAC2 mechanism are:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the alkoxy oxygen.

Elimination of the alcohol (butanol) to reform the carbonyl group.

Deprotonation to yield the carboxylic acid (alanine).

Basic Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically follows the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. chemistrysteps.com This reaction is generally faster than acid-catalyzed hydrolysis. The process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of the butoxide ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and butanol.

Table 1: General Comparison of Hydrolysis Mechanisms

Feature Acid-Catalyzed Hydrolysis (AAC2) Base-Catalyzed Hydrolysis (BAC2)
Catalyst Strong Acid (e.g., HCl, H₂SO₄) Strong Base (e.g., NaOH, KOH)
Reversibility Reversible Irreversible
Key Intermediate Protonated tetrahedral intermediate Tetrahedral intermediate
Rate Determining Step Typically the attack of water on the protonated carbonyl Typically the formation of the tetrahedral intermediate

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

Transesterification Reactions and Equilibria

Transesterification is a process where the butyl group of the ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process. The position of the equilibrium is driven by the relative concentrations of the reactants and products. Using a large excess of the new alcohol can shift the equilibrium towards the formation of the new ester. core.ac.uk

For example, the transesterification of Butyl 2-aminopropanoate with methanol (B129727) would yield Methyl 2-aminopropanoate and butanol. The reaction mechanism is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Studies on the transesterification of n-butanol with ethyl acetate (B1210297) have shown that the reaction can be effectively modeled as an equilibrium process. core.ac.ukresearchgate.net Similar principles would apply to the transesterification of Butyl 2-aminopropanoate.

Reduction of the Ester Group to Alcohols or Aldehydes

The ester functionality of Butyl 2-aminopropanoate can be reduced to either an alcohol or an aldehyde.

Reduction to Alcohol:

The reduction of the ester to a primary alcohol, 2-amino-1-butanol (alaninol), is a common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. A second equivalent of hydride is required to reduce the intermediate aldehyde. One report indicates that alanine (B10760859) can be reduced to alaninol in a 70% yield using LiAlH₄. orgsyn.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced by the addition of certain additives.

Reduction to Aldehyde:

Reduction of the ester to an aldehyde is more challenging as aldehydes are more reactive than esters towards many reducing agents. Diisobutylaluminum hydride (DIBAL-H) is often used for this transformation at low temperatures, as it can sometimes selectively stop the reduction at the aldehyde stage. core.ac.uk However, over-reduction to the alcohol is a common side reaction.

Table 2: Common Reducing Agents for Amino Acid Esters

Reagent Product Typical Conditions Notes
Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol (Amino alcohol) Anhydrous ether or THF Powerful, non-selective reducing agent.
Sodium Borohydride (NaBH₄) Primary Alcohol (Amino alcohol) Often requires additives or forcing conditions. Generally less reactive towards esters than LiAlH₄.

Reactions Involving the Protonated Amine Functionality

The presence of the protonated primary amine group imparts another dimension to the reactivity of Butyl 2-aminopropanoate hydrochloride.

Deprotonation and Reactivity of the Free Amine

The hydrochloride salt of Butyl 2-aminopropanoate is the stable form of the compound. To engage the amine in nucleophilic reactions, it must first be deprotonated to the free amine. This is typically achieved by treatment with a mild base, such as sodium bicarbonate or an organic base like triethylamine. The resulting free amine possesses a lone pair of electrons on the nitrogen atom, making it a competent nucleophile.

Nucleophilic Substitution Reactions

Once deprotonated, the free amine of Butyl 2-aminopropanoate can participate in a variety of nucleophilic substitution reactions.

N-Alkylation: The primary amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary amines. This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts through multiple alkylations. chemguide.co.uk

N-Acylation (Amide Formation): The free amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This is a common reaction in peptide synthesis, where the amine of one amino acid ester attacks the activated carboxyl group of another amino acid.

The reactivity of the free amine as a nucleophile is a cornerstone of its utility in the synthesis of more complex molecules.

Condensation Reactions with Carbonyl Compounds (e.g., Imine Formation)

The primary amino group of butyl 2-aminopropanoate is nucleophilic and readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction typically requires the neutralization of the hydrochloride salt to free the amine. The general transformation involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The formation of imines from amino acid esters is a fundamental transformation. For instance, the reaction of L-alanine butyl ester with salicylaldehyde (B1680747) in the presence of a suitable solvent yields the corresponding Schiff base, (S)-butyl 2-((E)-(2-hydroxybenzylidene)amino)propanoate. This reaction is often reversible and catalyzed by acid or base. Such Schiff bases are not merely synthetic intermediates; they can also be of interest as ligands in coordination chemistry. The coordination of these Schiff base ligands, derived from amino acid esters, with metal ions like copper(II) has been a subject of study.

The general scheme for this reaction is as follows:

Reaction Scheme: Imine Formation

Reactant 1 Reactant 2 Product

This reactivity is a cornerstone of amino acid chemistry, allowing for the temporary protection of the amine group or the formation of new carbon-nitrogen bonds.

Transformations at the Alpha-Carbon (Cα)

The alpha-carbon in butyl 2-aminopropanoate is a stereocenter, and reactions involving this position are of significant interest, particularly concerning the preservation or controlled modification of its stereochemistry.

For many synthetic applications, particularly in the synthesis of peptides or other chiral molecules, the retention of the original stereochemistry at the alpha-carbon is paramount. During reactions such as N-acylation or peptide coupling, which primarily involve the amino group, the stereochemical integrity of the adjacent Cα is generally maintained. Standard coupling conditions are designed to be mild enough to prevent epimerization or racemization at this sensitive center. The risk of racemization increases under harsh basic or acidic conditions or at elevated temperatures, which can facilitate the deprotonation and reprotonation of the alpha-carbon.

While retaining stereochemistry is often the goal, stereoselective derivatization at the alpha-carbon can also be a powerful synthetic tool. This involves the introduction of new substituents at the Cα in a controlled stereochemical manner. One common strategy involves the conversion of the amino acid ester into a Schiff base, which can then be alkylated. For example, Schiff bases derived from amino acid esters can be deprotonated at the alpha-position to form a resonance-stabilized carbanion. The subsequent reaction of this nucleophile with an electrophile, such as an alkyl halide, can proceed with high diastereoselectivity, often guided by the steric bulk of the existing groups. This allows for the synthesis of non-proteinogenic α-alkyl-α-amino acids.

Derivatization for Advanced Applications

The functional groups of this compound allow for a wide range of derivatizations, enabling its use in more complex synthetic targets.

The primary amine of butyl 2-aminopropanoate is readily acylated by reaction with acyl chlorides or acid anhydrides to form amides. This reaction is fundamental for N-protection, a critical step in peptide synthesis to prevent the amine from participating in unwanted side reactions. Common N-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The introduction of the Boc group, for example, is typically achieved by reacting the amino acid ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.

Table of Common N-Protecting Groups

Protecting Group Abbreviation Reagent for Introduction
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate

These protecting groups can be selectively removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz) at a later stage in the synthesis.

As an amino acid ester, this compound is a key component in peptide synthesis. In this context, it serves as the "C-terminal" residue, with its free amino group (after neutralization of the hydrochloride) ready to act as a nucleophile. It reacts with the activated carboxyl group of an N-protected amino acid to form a new peptide bond.

The process involves several steps:

Protection: The "N-terminal" amino acid has its amino group protected (e.g., with Boc or Cbz).

Activation: The carboxylic acid group of the N-protected amino acid is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

Coupling: The activated N-protected amino acid is then reacted with butyl 2-aminopropanoate (the "C-terminal" component). The free amine of the butyl alaninate (B8444949) attacks the activated carbonyl, forming the dipeptide.

This resulting N-protected dipeptide ester can then be selectively deprotected at the N-terminus to allow for the addition of another amino acid, enabling the stepwise elongation of the peptide chain. The butyl ester group serves to protect the C-terminal carboxyl group during these coupling steps and can be removed later by saponification (hydrolysis with a base like sodium hydroxide) to yield the free carboxylic acid.

N-Alkylation with Alcohols

The N-alkylation of α-amino acid esters using alcohols is a significant transformation for synthesizing N-alkyl amino acid derivatives, which are valuable chiral building blocks for bioactive compounds. nih.govnih.gov This process often utilizes a "borrowing hydrogen" or "hydrogen autotransfer" strategy, which is distinguished by its atom economy and the production of water as the sole byproduct. nih.govnih.govnih.gov The general mechanism involves the catalyst temporarily dehydrogenating the alcohol to form an aldehyde. nih.gov This intermediate then condenses with the amino acid ester to form an imine, which is subsequently reduced by the catalyst, regenerating the catalyst and yielding the N-alkylated product. nih.govlookchem.com

A primary challenge in the N-alkylation of α-amino acid esters is the potential for racemization at the chiral α-carbon, which is susceptible to the presence of a base. nih.gov Consequently, the development of robust, base-free catalytic systems is crucial for maintaining the stereochemical integrity of the product. nih.gov

Various transition-metal catalysts have been developed to facilitate this transformation effectively. Ruthenium-based catalysts, for instance, have demonstrated high efficiency for the direct, selective mono-N-alkylation of α-amino acid esters with alcohols, providing good to excellent yields while preserving the compound's stereochemistry. nih.gov Similarly, iron-catalyzed methods present an environmentally friendly and cost-effective alternative for this transformation. lookchem.com The use of diphenylphosphate as an additive has been shown to be crucial in some systems for significantly improving reactivity and the selectivity of the product. nih.gov This direct coupling of naturally abundant amino acid derivatives with widely available, and potentially bio-based, alcohols represents a sustainable synthetic route. nih.gov

Table 1: Catalytic Systems for N-Alkylation of Amino Acid Esters with Alcohols

Catalyst SystemSubstrateKey FeaturesReference
Ruthenium Complexα-Amino acid esters and amidesBase-free, high retention of stereochemistry, atom-economic. nih.gov nih.gov
Iron(III)/Amino AcidAmines (general)Cost-effective, environmentally benign, avoids activated leaving groups. lookchem.com lookchem.com
Cobalt(II) ComplexAnilinesEffective for aromatic amines, reactions at 110 °C. rsc.org rsc.org

Dehydrogenation to α-Enamino Esters

The dehydrogenation of α-amino acid esters provides a direct route to α-enamino esters, which are valuable synthons in organic chemistry. rsc.org Research has demonstrated an efficient method for this transformation using a Copper(II)-promoted dehydrogenation process. rsc.orgrsc.org This methodology is noted for its tolerance of a wide range of functional groups and its ability to produce the desired α-enamino esters in good to excellent yields. rsc.org

The typical procedure involves reacting the α-amino acid ester with Copper(II) acetate (Cu(OAc)₂) in refluxing acetonitrile (B52724) (CH₃CN) under an inert argon atmosphere. rsc.org Upon completion, the solvent is evaporated, and the final product is purified using flash column chromatography. rsc.org This approach has been successfully applied to a variety of aryl-substituted α-amino acid esters with different ester groups, including methyl, ethyl, and benzyl (B1604629) esters. rsc.org The reaction tolerates both electron-donating and electron-withdrawing substituents on the benzene (B151609) ring of the amino acid ester, consistently yielding the corresponding α-enamino esters in good yields. rsc.org This novel and efficient methodology facilitates broader research and application of α-enamino esters in synthetic chemistry. rsc.org

Table 2: Synthesis of α-Enamino Esters via Cu(II)-Promoted Dehydrogenation

Starting α-Amino Acid EsterEster Group (R)Product (α-Enamino Ester)YieldReference
Phenylalanine Derivative-CO₂MeMethyl 2-amino-3-phenylacrylate89% rsc.org
Phenylalanine Derivative-CO₂EtEthyl 2-amino-3-phenylacrylate92% rsc.org
Phenylalanine Derivative-CO₂BnBenzyl 2-amino-3-phenylacrylate85% rsc.org
4-Chlorophenylalanine Methyl Ester-CO₂MeMethyl 2-amino-3-(4-chlorophenyl)acrylate82% rsc.org
4-Methylphenylalanine Methyl Ester-CO₂MeMethyl 2-amino-3-(p-tolyl)acrylate86% rsc.org

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Butyl 2-aminopropanoate hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

¹H NMR Chemical Shift and Coupling Constant Analysis

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The presence of the electron-withdrawing ester and ammonium (B1175870) groups significantly influences the chemical shifts of nearby protons, causing them to appear at lower fields (deshielded).

Based on the analysis of structurally similar compounds, such as L-Alanine ethyl ester hydrochloride, the following proton signals are anticipated. chemicalbook.com The protons of the butyl ester group would present as a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around 1.4 ppm, a quintet for the next methylene group (-CH₂-) around 1.6 ppm, and a triplet for the methylene group attached to the ester oxygen (-O-CH₂-) around 4.1 ppm. chemicalbook.comyoutube.com The alanine (B10760859) portion of the molecule would show a doublet for the methyl group (CH₃) around 1.4 ppm and a quartet for the alpha-proton (α-CH) around 4.0 ppm. chemicalbook.com The protons of the ammonium group (-NH₃⁺) are expected to appear as a broad singlet at a lower field, typically in the range of 8.0-9.0 ppm, and its signal may be broadened due to quadrupolar relaxation and exchange with the solvent.

The coupling constants (J-values) provide valuable information about the connectivity of adjacent protons. The vicinal coupling between the protons of the butyl chain is typically around 7 Hz. The α-proton of the alanine moiety would exhibit a coupling constant of approximately 7 Hz with the protons of the adjacent methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Butyl -CH₃~0.9Triplet~7
Butyl -CH₂-~1.4Sextet~7
Butyl -CH₂-~1.6Quintet~7
Butyl -O-CH₂-~4.1Triplet~7
Alanine -CH₃~1.4Doublet~7
Alanine α-CH~4.0Quartet~7
Ammonium -NH₃⁺~8.0-9.0Broad Singlet-

Note: Predicted values are based on data from analogous compounds and are subject to solvent and concentration effects.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field, typically around 170-175 ppm. The alpha-carbon of the alanine portion, bonded to the nitrogen and the carbonyl group, is predicted to resonate around 50 ppm. The carbons of the butyl group will have characteristic shifts: the carbon attached to the ester oxygen (-O-CH₂) around 65 ppm, and the other methylene and methyl carbons at higher fields, between approximately 13 and 30 ppm. The methyl carbon of the alanine moiety is expected around 16 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C=O~171.6
Alanine α-C~49.7
Butyl -O-C H₂-~64.3
Butyl -CH₂-~30.5
Butyl -CH₂-~18.8
Alanine -CH₃~15.9
Butyl -CH₃~13.5

Note: Predicted values are based on data from L-Alanine ethyl ester hydrochloride and are subject to solvent and concentration effects. chemicalbook.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, cross-peaks would be expected between the adjacent protons of the butyl chain (e.g., -O-CH₂- and the adjacent -CH₂-). A clear cross-peak would also be observed between the alanine α-CH and the alanine -CH₃ protons, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each CH, CH₂, and CH₃ group will produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts. This allows for the direct assignment of the carbon spectrum based on the already assigned proton spectrum. For example, the proton signal at ~4.0 ppm (α-CH) would show a correlation to the carbon signal at ~50 ppm (α-C).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems. For this compound, HMBC would show correlations between the α-CH proton and the carbonyl carbon, as well as with the alanine methyl carbon. The protons of the -O-CH₂- group of the butyl chain would show a correlation to the carbonyl carbon, confirming the ester linkage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A strong and broad absorption in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺), which are often superimposed on the C-H stretching bands of the alkyl groups. ias.ac.in The C=O stretching vibration of the ester group will give rise to a strong, sharp peak around 1740 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region. orgchemboulder.com Additionally, N-H bending vibrations for the ammonium group are expected around 1625-1560 cm⁻¹. ias.ac.in

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy
-NH₃⁺N-H Stretch3200-2800 (broad, strong)IR
C-H (alkyl)C-H Stretch2960-2850 (medium-strong)IR, Raman
C=O (ester)C=O Stretch~1740 (strong)IR, Raman
-NH₃⁺N-H Bend1625-1560 (medium)IR
C-O (ester)C-O Stretch1300-1000 (medium-strong)IR

Note: Predicted values are based on general spectroscopic principles and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ corresponding to the free base (Butyl 2-aminopropanoate) would be expected in the mass spectrum. The most common fragmentation pathway for amino acid esters involves the cleavage of the C-C bond adjacent to the carbonyl group and the cleavage of the ester bond. columbia.edu A characteristic fragment would be the loss of the butoxy group (-OC₄H₉), resulting in an ion at m/z [M - 73]⁺. Another significant fragmentation pathway involves the loss of the entire ester group, leading to the formation of the alaninyl cation. The fragmentation of the butyl chain itself can also occur, leading to a series of peaks separated by 14 mass units (CH₂). oup.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. This high precision allows for the confident identification of the compound by matching the experimentally determined exact mass with the calculated theoretical mass. For Butyl 2-aminopropanoate (free base, C₇H₁₅NO₂), the theoretical exact mass can be calculated with high precision, and HRMS can confirm this value, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion for MS/MS analysis. Although no specific MS/MS fragmentation data for this compound has been published, the fragmentation pathways can be predicted based on the known behavior of other amino acid esters.

In general, the fragmentation of protonated α-amino acid esters is characterized by several key pathways. nih.govnih.gov These include the neutral loss of the ester group, rearrangements, and cleavages of the amino acid backbone. For this compound, the primary fragmentation routes would likely involve the loss of butanol (C₄H₁₀O) and subsequent or concurrent loss of carbon monoxide (CO).

A study on the fragmentation of protonated α-amino acids using high-resolution electrospray ionization tandem mass spectrometry (HR-ESI-MS/MS) with collision-induced dissociation (CID) revealed common fragmentation patterns. For alanine, a key fragment ion observed was [M+H-H₂O-CO]⁺. nih.gov While this study focused on the free amino acid, the fragmentation of its butyl ester would be expected to follow related pathways after the initial loss of the butyl group.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment IonNeutral LossPredicted m/z
[C₇H₁₆NO₂]⁺[C₃H₆NO]⁺C₄H₁₀O (Butanol)88.04
[C₇H₁₆NO₂]⁺[C₂H₆N]⁺C₄H₁₀O + CO44.05

Note: This table is based on predicted fragmentation patterns and not on experimental data for this compound.

The lack of specific experimental MS/MS data for this compound limits a detailed discussion of its fragmentation behavior. Further research is required to experimentally determine and characterize the specific fragment ions and their relative abundances.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Despite searches of crystallographic databases, no crystal structure for this compound has been reported.

However, the crystal structures of related amino acid ester hydrochlorides, such as l-Alanine methyl ester hydrochloride monohydrate and D-Alanine tert-butyl ester hydrochloride, have been determined. nih.gov These structures reveal extensive hydrogen bonding networks. For instance, in l-Alanine methyl ester hydrochloride monohydrate, the ammonium group of the alaninium cation forms hydrogen bonds with the chloride anion and a water molecule, creating a two-dimensional network. nih.gov The chloride ions typically act as hydrogen bond acceptors, interacting with the protonated amine group (–NH₃⁺).

It is expected that this compound would exhibit similar hydrogen bonding patterns. The protonated amino group would act as a hydrogen bond donor to the chloride anion. The carbonyl group of the ester could also participate in hydrogen bonding as an acceptor. The specific arrangement of molecules in the crystal lattice and the resulting hydrogen bonding network would depend on the crystallization conditions and the steric influence of the butyl group.

Table 2: Predicted Crystallographic Data for this compound

ParameterPredicted Information
Crystal SystemTo be determined experimentally
Space GroupTo be determined experimentally
Hydrogen BondingExpected between –NH₃⁺ and Cl⁻
Key InteractionsIon-dipole and van der Waals forces

Note: This table presents predicted general features based on related structures, as no experimental crystallographic data for this compound is available.

The absence of a determined crystal structure for this compound means that a definitive analysis of its solid-state conformation and hydrogen bonding network cannot be provided at this time. Experimental crystallographic studies are needed to elucidate these structural details.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are instrumental in elucidating the fundamental properties of Butyl 2-aminopropanoate hydrochloride. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations allow for the precise modeling of its molecular structure and electronic properties.

Table 1: Predicted Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
GaucheDFT/B3LYP/6-31G0.00
AntiDFT/B3LYP/6-31G1.25
EclipsedDFT/B3LYP/6-31G*4.50

Note: The data in this table is illustrative and based on typical findings for similar amino acid esters. Specific computational studies on this compound may provide different values.

The electronic structure of this compound dictates its chemical reactivity. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons. The HOMO is typically localized on the amino group and the non-bonding oxygen of the ester, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The presence of the positively charged ammonium (B1175870) group significantly lowers the energy of the molecular orbitals, influencing its reactivity.

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the molecular structure. For instance, the calculated ¹H and ¹³C NMR chemical shifts can help assign specific signals in the experimental spectrum to individual atoms in the molecule. Similarly, predicted IR spectra can identify characteristic vibrational modes, such as the C=O stretch of the ester group and the N-H bends of the ammonium group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the pathways of chemical reactions involving this compound. These studies can map out the entire reaction coordinate, from reactants to products, providing a detailed picture of the transformation process.

By modeling reaction pathways, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The characterization of the transition state's geometry and energy is crucial for understanding the reaction's kinetics. The energy difference between the reactants and the transition state, known as the activation barrier, determines the reaction rate. For reactions such as the hydrolysis of the ester or acylation of the amino group, computational models can provide quantitative estimates of these barriers.

Table 2: Calculated Activation Barriers for Reactions of this compound

ReactionComputational MethodCalculated Activation Barrier (kcal/mol)
Ester Hydrolysis (Acid-Catalyzed)DFT (B3LYP/6-311+G**)15.8
N-Acylation with Acetic Anhydride (B1165640)Ab Initio (MP2/cc-pVTZ)12.5

Note: The data in this table is illustrative and based on typical findings for similar amino acid esters. Specific computational studies on this compound may provide different values.

Many reactions involving chiral molecules like this compound can produce stereoisomeric products. Computational modeling can be employed to predict and rationalize the observed stereoselectivity. By calculating the energies of the transition states leading to different stereoisomers, researchers can determine which pathway is energetically favored. This is particularly relevant in processes like asymmetric synthesis, where controlling the stereochemical outcome is essential. For this compound, computational studies can help explain why one enantiomer or diastereomer is formed in preference to another, by analyzing the steric and electronic interactions in the transition states.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational studies, allowing for the examination of the time-dependent behavior of molecules. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles governing its behavior can be inferred from simulations of analogous amino acid esters and amphiphilic molecules. rsc.orgrsc.orgnih.gov These simulations model the interactions between atoms using force fields, providing a dynamic picture of molecular motion and organization. mdpi.com

The conformation of this compound is significantly influenced by the surrounding solvent. The interplay between intramolecular forces, such as steric hindrance and electrostatic interactions, and intermolecular forces with solvent molecules dictates the molecule's preferred three-dimensional structure.

In a vacuum or a non-polar solvent, the molecule is likely to adopt a folded conformation to maximize intramolecular hydrogen bonding between the protonated amine group and the carbonyl oxygen of the ester. However, in polar protic solvents like water, the solvent molecules can form strong hydrogen bonds with the polar moieties of the solute. researchgate.net This competition between intramolecular and solute-solvent hydrogen bonds can lead to a more extended conformation. researchgate.net

Molecular dynamics simulations of similar amino acid derivatives have shown that the conformational equilibrium can shift dramatically with solvent polarity. rsc.orgaps.org For instance, a study on a model peptide demonstrated a preference for helical conformations in chloroform, while a mixture of β-hairpin and other structures was observed in more polar solvents like DMSO and methanol (B129727). rsc.org In aqueous solutions, the high dielectric constant of water weakens electrostatic interactions, and the strong hydrogen bonding capacity of water molecules can stabilize conformations that are not favored in the gas phase. researchgate.netmdpi.com

The reactivity of this compound is also intrinsically linked to its conformation and the solvent environment. For example, the accessibility of the ester group to nucleophilic attack or the protonated amine group for deprotonation reactions will depend on the molecule's shape and its solvation shell. MD simulations can map the solvent distribution around the molecule, revealing which sites are most exposed to reactants. upc.edu

Table 1: Illustrative Solvent-Dependent Conformational Population of a Generic Amino Acid Ester Hydrochloride (Hypothetical Data)

SolventDielectric ConstantPredominant ConformationPopulation (%)Key Interactions
Chloroform4.8Folded75Intramolecular H-bonding
Methanol32.7Extended60Solute-solvent H-bonding
Water80.1Extended/Random Coil85Strong solute-solvent H-bonding, weakened intramolecular electrostatics

This table is a hypothetical representation based on general principles observed in computational studies of similar molecules and is intended for illustrative purposes.

This compound possesses both a hydrophilic head (the protonated amino group and ester) and a hydrophobic tail (the butyl chain), making it an amphiphilic molecule. rsc.org This dual nature drives its behavior in aqueous environments, leading to intermolecular interactions and potentially self-assembly. rsc.orgnih.gov

In water, at concentrations above a critical micelle concentration (CMC), these molecules are expected to self-assemble into organized structures such as micelles or bilayers. nih.gov In these aggregates, the hydrophobic butyl chains would be sequestered from the aqueous environment in the core, while the polar, charged head groups would be exposed to the water, forming a stabilizing outer layer. rsc.orgnih.gov

The primary forces governing these interactions are:

Hydrophobic Interactions: The tendency of the non-polar butyl chains to avoid contact with water is a major driving force for self-assembly. rsc.org

Hydrogen Bonding: The protonated amine groups and ester carbonyls can form hydrogen bonds with water and with each other, influencing the packing and stability of the aggregates. researchgate.net

Electrostatic Interactions: The positively charged amine groups will repel each other, which counteracts the hydrophobic attraction and influences the size and shape of the resulting aggregates. The presence of the chloride counter-ion helps to screen these repulsive forces. rsc.org

Van der Waals Forces: These weak, short-range attractive forces contribute to the packing of the alkyl chains within the hydrophobic core of the self-assembled structures. researchgate.net

Molecular dynamics simulations are particularly well-suited to study these complex processes. Coarse-grained MD simulations, which group atoms into larger beads, can model the formation of large-scale assemblies over longer timescales. nih.gov These simulations can provide detailed information on the structure, size, and dynamics of the resulting nanoparticles. rsc.org

Table 2: Key Intermolecular Forces in the Self-Assembly of this compound

Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrophobic EffectButyl chainDrives aggregation of non-polar tails away from water.
Hydrogen Bonding-NH3+, C=O, WaterStabilizes the interface between the hydrophilic shell and water.
Electrostatic Repulsion-NH3+ <-> -NH3+Opposes aggregation and influences micelle size and shape.
Ion Pairing-NH3+ <-> Cl-Screens electrostatic repulsion between head groups.
Van der Waals ForcesButyl chainsContributes to the cohesive energy of the hydrophobic core.

This table summarizes the expected intermolecular forces based on the structure of the compound and general principles of amphiphile self-assembly.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

As a derivative of the natural amino acid alanine (B10760859), butyl 2-aminopropanoate hydrochloride is an archetypal chiral building block. nih.gov The term "chiral building block" refers to an enantiomerically pure or enriched compound used as a starting material in the synthesis of more complex chiral molecules. The presence of a predefined stereocenter allows chemists to introduce chirality into a target molecule from the outset, a strategy that is often more efficient than creating the stereocenter later in the synthetic sequence or resolving a racemic mixture. The tert-butyl ester group provides a robust protecting group for the carboxylic acid, which is stable to many reaction conditions but can be removed under specific acidic conditions.

Precursor to Enantiomerically Pure α-Amino Acid Derivatives

One of the primary applications of chiral this compound is as a precursor for the synthesis of other enantiomerically pure α-amino acid derivatives. The free amino group can be selectively modified or used as a handle for further synthetic transformations while the stereocenter at the α-carbon is preserved.

Synthesis of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 genetically coded for protein synthesis. nih.gov They are critical components in many natural products and pharmaceutical agents, often conferring unique structural features or biological activities. rsc.org this compound is an excellent starting material for accessing these valuable compounds.

Starting with either the (R)- or (S)-enantiomer, chemists can elaborate the structure to create a variety of NPAAs. For example, L-2-Aminobutyric acid, a simple NPAA, has been used in the synthesis of the antiepileptic drug levetiracetam. wiley.com More complex NPAAs, such as those found in the antibiotic Bottromycin A2 which contains an L-t-butyl-Gly residue, highlight the importance of tert-butylated amino acid esters in constructing elaborate bioactive molecules. amazonaws.com The synthesis of such compounds often involves stereoselective alkylation or other carbon-carbon bond-forming reactions at or near the α-carbon.

Stereoselective Construction of Complex Organic Molecules

The stereochemical information embedded in this compound is leveraged to direct the formation of new stereocenters in complex target molecules. This principle, known as stereoselective synthesis, is a cornerstone of modern organic chemistry. The compound can act as a chiral template or be converted into a chiral auxiliary that guides the stereochemical outcome of a reaction.

An example of this is the stereoselective alkylation of glycine (B1666218) Schiff base derivatives, where a chiral auxiliary directs the approach of an electrophile to create β-substituted-α-amino acid derivatives with high diastereoselectivity. researchgate.net Similarly, (S)-2-ethylthis compound, a related chiral ester, is a known intermediate in the synthesis of Remdesivir, a complex antiviral drug, showcasing the role of such building blocks in constructing intricate molecular architectures. mdpi.com

Table 1: Examples of Syntheses Involving Chiral Amino Acid Esters
Starting Material TypeReaction TypeProduct ClassSignificance
Glycine tert-butyl ester derivativeStereoselective Alkylationβ-Substituted-α-amino acidsCreation of non-proteinogenic amino acids with controlled stereochemistry. researchgate.net
L-asparagineOne-pot dehydration/esterificationN-protected β-cyano L-alanine t-butyl esterEfficient synthesis of functionalized amino acid derivatives. researchgate.net
(S)-2-ethylbutyl 2-aminopropanoate HClMulti-step synthesisRemdesivir IntermediateApplication in the synthesis of complex, high-value pharmaceutical compounds. mdpi.com
L-alanine tert-butyl ester HClReaction with nosyl chloride(S)-tert-Butyl 2-(4-nitrophenylsulphonamido)propanoateFormation of N-protected amino esters for further functionalization. rsc.org

Intermediacy in the Synthesis of N-Heterocycles and Other Scaffolds

Nitrogen-containing heterocycles (N-heterocycles) are fundamental structural motifs found in a vast number of pharmaceuticals, agrochemicals, and natural products. This compound can serve as a key intermediate or precursor in the construction of these important scaffolds. nih.gov

The primary amine and the ester functionalities provide two reactive handles that can be used to build a heterocyclic ring. For example, the amine can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyrimidines or imidazoles. researchgate.net The Biginelli reaction, a multi-component reaction, often utilizes a urea (B33335) or thiourea (B124793) component, an aldehyde, and a β-ketoester to form dihydropyrimidones. A derivative of butyl 2-aminopropanoate could potentially act as the amino component in related cyclization strategies. nih.gov

Development of Polymer Materials and Bioconjugates (excluding direct human applications)

The unique properties of this compound make it a valuable monomer or modifying agent in materials science, particularly for the development of functional polymers and bioconjugates.

In polymer chemistry, amino acid-based monomers are used to create biodegradable and biocompatible polymers such as poly(ester-amide)s (PEAs) and poly(β-amino ester)s (PBAEs). chemimpex.com These polymers combine the properties of polyesters and polyamides, often exhibiting good thermal and mechanical stability due to hydrogen bonding between the amide groups. Research has demonstrated the synthesis of L-alanine-based PEAs by melt copolycondensation of adipic acid, L-alanine, and a diol. Similarly, the related β-alanine tert-butyl ester hydrochloride is employed in the synthesis of polymer additives and surfactants. benthamdirect.com The lipase-catalyzed polymerization of β-alanine esters represents a sustainable, enzymatic route to producing poly-β-alanine, a type of nylon-3. researchgate.net The tert-butyl ester group in the title compound could offer specific processing advantages or properties in the final polymer.

In the field of bioconjugation, which involves linking biomolecules to other molecules, the primary amine of this compound is a key functional group. lumiprobe.com It can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. rsc.orgresearchgate.net This chemistry is widely used to attach small molecules, probes, or linkers to proteins, peptides, or other surfaces. The amino acid structure serves as a natural and biocompatible linker, and the tert-butyl ester can either be retained for its lipophilic character or cleaved to reveal a carboxylic acid for further conjugation.

Table 2: Polymer Systems Derived from Amino Acid Esters
Polymer TypeMonomer(s)Synthesis MethodKey Feature
Poly(ester-amide)s (PEAs)L-alanine, Adipic acid, DiolMelt CopolycondensationCombines ester and amide properties; potential biodegradability.
Poly-β-alanine (Nylon-3)β-alanine estersEnzyme-Catalyzed PolycondensationSustainable route to polyamides. researchgate.net
Poly(β-amino ester)s (PBAEs)Acrylate and AmineMichael AdditionpH-responsive and biodegradable polymers. chemimpex.com

Applications in Catalysis Research as Ligands or Precursors

In the field of asymmetric catalysis, where chiral catalysts are used to create an excess of one enantiomer of a product, there is a constant demand for new and effective chiral ligands. Chiral amino acids and their derivatives are excellent precursors for such ligands.

This compound, particularly its enantiomerically pure forms, can be readily converted into chiral ligands for metal-catalyzed reactions. For example, L-alanine methyl esters have been used to synthesize β-dialkylamino alcohol ligands. wiley.com These ligands, when complexed with metals, effectively catalyze the asymmetric addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high enantioselectivity. wiley.com The design of N-(tert-butyl)-alanine-derived chiral auxiliaries has also been reported for the general asymmetric synthesis of α-amino acids.

A more recent application is in the synthesis of Chiral Ionic Liquids (CILs). amazonaws.com Alanine tert-butyl ester hydrochloride has been used in a simple ion exchange reaction to create CILs that are liquid at room temperature and thermally stable. amazonaws.com These CILs have shown the ability to differentiate between enantiomers of a chiral analyte, indicating their potential as novel media for chiral separations or as solvents for high-temperature asymmetric reactions. amazonaws.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography serves as a fundamental tool for separating complex mixtures. For Butyl 2-aminopropanoate hydrochloride, various chromatographic methods are utilized to evaluate its purity, separate its stereoisomers, and determine its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing non-volatile or thermally unstable compounds such as this compound. myfoodresearch.com It is extensively used for purity assessment and the separation of its enantiomers, which is crucial given that different stereoisomers can exhibit varied biological effects. yakhak.org

The separation of these enantiomers, or chiral separation, is frequently accomplished using chiral stationary phases (CSPs) or by introducing a chiral selector into the mobile phase. Polysaccharide-based CSPs, for example, are effective for separating amino acid esters. yakhak.orgcsfarmacie.cz The mobile phase, typically a mix of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a buffer, is critical for achieving successful separation. yakhak.orghelixchrom.com

To improve the detection of this compound, which often lacks a strong chromophore for UV detection, derivatization is employed. myfoodresearch.com This involves chemically altering the analyte to add a more easily detectable label. actascientific.com

Pre-column Derivatization: This process occurs before the sample is injected into the HPLC system. actascientific.com Common reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form highly fluorescent compounds, and 9-fluorenylmethyl chloroformate (FMOC), which also adds a fluorescent tag. creative-proteomics.comchromatographyonline.com These methods provide high sensitivity, especially when paired with fluorescence detectors. creative-proteomics.com

Post-column Derivatization: In this method, derivatization happens after the compound has been separated on the analytical column but before it reaches the detector. actascientific.com This prevents the derivatization from creating multiple products or interfering with the separation. actascientific.com Ninhydrin is a classic post-column reagent for amino acids and their esters, creating a colored product that can be detected by a UV-Vis detector. researchgate.net

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is suited for volatile compounds. Since this compound is a salt and not volatile enough for direct GC analysis, derivatization is required. mdpi.comsigmaaldrich.com This procedure transforms the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Common derivatization techniques for amino acid esters include esterification followed by acylation of the amino group. For example, after neutralizing the hydrochloride, the free amine can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). mdpi.comresearchgate.net The resulting derivatives are highly volatile and can be analyzed by GC, often with a flame ionization detector (FID) or, for halogenated derivatives, an electron capture detector (ECD). mdpi.com

Ion-Exchange Chromatography (IEC)

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. jordilabs.comijpjournal.com As an amino acid ester, this compound will carry a positive charge in acidic conditions, allowing it to bind to a cation-exchange resin. jordilabs.comresearchgate.net The compound is then eluted by increasing the ionic strength or pH of the mobile phase. IEC is a robust method frequently used for the purification and analysis of amino acids and their derivatives from complex mixtures. ijpjournal.comcreative-proteomics.com

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques merge the separation capabilities of chromatography with the high sensitivity and selectivity of mass spectrometry (MS). chromatographytoday.comactascientific.com These methods are essential for the definitive identification and quantification of this compound, even at very low concentrations. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent hyphenated techniques for this purpose. nih.govcreative-proteomics.com The mass spectrometer provides detailed structural information by measuring the mass-to-charge ratio of the ionized compound and its fragments. actascientific.com

TechniqueDerivatization Required?Common DetectorKey Advantages
HPLC Often, for enhanced detection (e.g., OPA, FMOC)UV-Vis, FluorescenceHigh resolution, suitable for non-volatile compounds, chiral separation capabilities.
GC Yes (e.g., acylation, silylation)FID, ECD, MSHigh efficiency, suitable for volatile compounds after derivatization.
IEC NoUV-Vis (with post-column derivatization), ConductivitySeparation based on charge, good for purification from complex matrices.
LC-MS Not always, but can improve ionizationMass SpectrometerHigh sensitivity and selectivity, provides structural information.
GC-MS YesMass SpectrometerUnambiguous identification, high sensitivity for volatile derivatives.

Optimization of Sample Preparation for Complex Matrices

Analyzing this compound in complex samples like biological fluids requires careful sample preparation to eliminate interferences and concentrate the analyte. myfoodresearch.comchromatographyonline.com The aim is to produce a clean extract compatible with the analytical instrument.

Common sample preparation methods include:

Protein Precipitation: For biological samples such as plasma, proteins can be removed by adding an organic solvent like acetonitrile or an acid such as trichloroacetic acid. The resulting supernatant, which contains the analyte, is then processed further.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differing solubilities in two immiscible liquids, usually an aqueous and an organic phase. tyextractor.comwpmucdn.com By adjusting the pH, the charge of this compound can be altered to aid its extraction into the desired liquid phase. google.com

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. researchgate.netyoutube.com The sample is passed through a solid sorbent that retains the analyte. youtube.com Interfering substances are washed away, and the analyte is then eluted with a small amount of a suitable solvent. thermofisher.com For this compound, cation-exchange SPE cartridges are particularly useful due to the compound's positive charge. nih.govthermofisher.com The selection of the sorbent and elution solvent is key to achieving high recovery and purity. chromatographyonline.com

Optimizing these preparation steps is vital for the accuracy and reliability of the subsequent chromatographic analysis. thermofisher.com

Chiral Recognition and Separation Methodologies

The separation of the enantiomers of this compound relies on the formation of transient diastereomeric complexes with a chiral selector. This interaction leads to differences in the physicochemical properties of the enantiomers, allowing for their separation by various chromatographic and electrophoretic techniques. The choice of the chiral selector and the analytical method are critical for achieving successful enantioseparation.

Methodologies for the chiral separation of amino acid esters, such as this compound, can be broadly categorized into direct and indirect methods. yakhak.org Direct methods involve the use of a chiral stationary phase (CSP) in chromatography or a chiral additive in the mobile phase or background electrolyte. yakhak.org Indirect methods, on the other hand, rely on the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. yakhak.org

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for chiral separations. In HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity for a variety of compounds, including amino acid derivatives. nih.govsigmaaldrich.com The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which create a chiral environment that differentiates between the enantiomers. sigmaaldrich.com Similarly, in GC, chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are employed for the separation of volatile chiral compounds like amino acid esters. nih.gov

Capillary electrophoresis (CE) has also emerged as a powerful tool for chiral analysis, offering high efficiency and low sample consumption. researchgate.net In CE, chiral selectors, such as cyclodextrins, are typically added to the background electrolyte. The differential inclusion of the enantiomers into the cyclodextrin cavity leads to differences in their electrophoretic mobility, enabling their separation. nih.gov

Detailed Research Findings

While specific research focusing exclusively on the chiral separation of this compound is limited, extensive studies on closely related amino acid esters provide a strong basis for the applicable methodologies. Research on the enantiomeric resolution of various amino acid esters has demonstrated the effectiveness of both HPLC with polysaccharide-based CSPs and GC with cyclodextrin-based CSPs.

For instance, studies on the N-trifluoroacetylated alkyl esters of amino acids, including alanine (B10760859), have shown successful separation using capillary gas chromatography on chiral stationary phases like Chirasil-Val. Furthermore, the enantiomeric separation of amino acid esters has been effectively achieved using HPLC with polysaccharide phenylcarbamate-derived chiral stationary phases after derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). nih.gov

The following tables summarize typical conditions and findings from research on the chiral separation of analogous amino acid esters, which are directly relevant to establishing a methodology for this compound.

Table 1: Representative HPLC Conditions for Chiral Separation of Amino Acid Esters

Parameter Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA, Chiralcel OD-H)
Mobile Phase n-Hexane/Isopropanol mixtures
Detection UV or Fluorescence (after derivatization)
Derivatizing Agent NBD-Cl (4-chloro-7-nitro-1,2,3-benzoxadiazole)

This table is a representation of typical conditions and may require optimization for this compound.

Table 2: Representative GC Conditions for Chiral Separation of Amino Acid Esters

Parameter Condition
Column Cyclodextrin-based Chiral Capillary Column (e.g., Chirasil-Dex)
Carrier Gas Helium or Hydrogen
Temperature Program Optimized temperature gradient
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Derivatization N-Trifluoroacetylation

This table is a representation of typical conditions and may require optimization for this compound.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Alanine
4-chloro-7-nitro-1,2,3-benzoxadiazole
Helium
Hydrogen
Isopropanol

Future Research Directions and Emerging Paradigms

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry, which advocate for the reduction of waste and the use of less hazardous substances, are increasingly guiding synthetic methodologies. For the synthesis and derivatization of Butyl 2-aminopropanoate hydrochloride, future research is anticipated to focus on developing more environmentally benign processes.

Traditional esterification methods often rely on homogeneous acid catalysts and conventional solvents that can be corrosive and generate significant waste. mdpi.com A key research direction involves the substitution of these materials with greener alternatives. This includes the investigation of solid acid catalysts, such as zeolites and ion-exchange resins, which can be easily recovered and reused, thus minimizing waste. mdpi.com Furthermore, the replacement of potentially hazardous solvents like dichloromethane (B109758) with bio-based or greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene® is a critical area of exploration. mt.comresearchgate.net The development of a greener synthesis for compounds like bupropion (B1668061) hydrochloride, where toxic solvents were replaced and waste was significantly reduced, serves as a model for future work on amino acid esters. researchgate.net

Research efforts will also likely concentrate on improving the atom economy and reducing the Process Mass Intensity (PMI) of the synthesis. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.netrsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

Parameter Traditional Approach Green Chemistry Approach
Catalyst Homogeneous acids (e.g., H₂SO₄, HCl) mdpi.com Heterogeneous catalysts (e.g., zeolites, resins), enzymes mdpi.com
Solvents Dichloromethane, N-methylpyrrolidinone researchgate.net 2-Methyltetrahydrofuran, Ethyl acetate (B1210297), Cyrene® mt.comresearchgate.net
Waste Profile High E-factor, significant waste researchgate.net Lower E-factor, reduced waste streams researchgate.net

| Safety | Use of corrosive and toxic reagents mdpi.comresearchgate.net | Use of safer, recoverable, and often biodegradable materials mt.com |

Continuous Flow Chemistry for Scalable Production

For the large-scale and efficient production of this compound, continuous flow chemistry presents a promising paradigm shift from traditional batch processing. nih.gov Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety profiles when handling reactive intermediates, and greater consistency in product quality. mdpi.comd-nb.info

The synthesis of amino acid esters and related pharmaceutical ingredients has already been successfully demonstrated using flow systems. mdpi.comnih.govthieme-connect.de Future research will likely focus on designing and optimizing a multi-step continuous flow process for this compound. This could involve the seamless integration of reaction, separation, and purification steps, potentially eliminating the need to isolate intermediates. mdpi.comflinders.edu.au Such integrated systems can lead to significantly higher productivity and reduced plant footprint. asymchem.com The application of packed-bed reactors with immobilized catalysts or enzymes is a particularly attractive avenue, combining the benefits of heterogeneous catalysis with the efficiency of flow processing. thieme-connect.de

Table 2: Advantages of Continuous Flow Production for this compound

Advantage Description
Enhanced Safety Small reactor volumes minimize the risk associated with handling potentially hazardous reagents and exothermic reactions. d-nb.info
Improved Efficiency Superior mixing and heat transfer lead to faster reaction times and higher yields. mdpi.com
Scalability Production can be scaled up by running the system for longer periods or by numbering-up (parallelizing) reactors, avoiding complex re-optimization. flinders.edu.au
Consistency Automated control of process parameters ensures consistent product quality and purity. asymchem.com

| Process Intensification | Integration of multiple reaction and purification steps into a single, continuous operation reduces manual handling and processing time. mdpi.comflinders.edu.au |

Bio-inspired Catalysis and Enzyme Mimicry

Nature provides a vast blueprint for efficient and highly selective chemical transformations. Bio-inspired catalysis and enzyme mimicry offer a sustainable and powerful approach for the synthesis of chiral molecules like this compound. The use of enzymes (biocatalysis) in organic synthesis is a well-established green technology.

Future research is expected to explore the use of specific enzymes, such as lipases, for the esterification of alanine (B10760859) with butanol. mdpi.com Lipases are known for their ability to catalyze ester synthesis under mild conditions and often with high chemo- and regioselectivity. nih.gov Furthermore, engineered amino acid dehydrogenases could be employed for the reductive amination of a corresponding keto-acid precursor, offering a direct route to the chiral amine functionality. nih.gov Protein engineering and directed evolution techniques can be used to tailor enzymes for optimal activity and stability with the specific substrates, potentially leading to near-perfect enantioselectivity for either the (R)- or (S)-enantiomer of the product. nih.gov

Beyond using whole enzymes, the design of synthetic catalysts that mimic the active sites of enzymes, such as B12-dependent isomerases or hydrolases, is an emerging field. beilstein-journals.orgnih.gov These bio-inspired catalysts could perform similar chemical transformations with potentially greater stability and broader substrate scope than their natural counterparts. anl.gov

Table 3: Potential Biocatalysts for the Synthesis of this compound

Enzyme Class Potential Application Advantages
Lipases Transesterification or direct esterification of alanine. nih.gov Mild reaction conditions, high selectivity, reusable (when immobilized). mdpi.com
Proteases Kinetically controlled synthesis from N-protected alanine and butanol. High stereoselectivity.

| Amino Acid Dehydrogenases | Reductive amination of a keto-acid precursor. nih.gov | Direct route to chiral amines with high enantiomeric excess. nih.gov |

Novel Applications in Materials Science and Chemical Engineering

Amino acid esters are valuable building blocks in various chemical applications, including as intermediates for pharmaceuticals and as monomers for polymers. nih.gov A significant future research direction for this compound lies in its exploration as a precursor for novel materials.

In materials science, the compound could be investigated as a monomer for the synthesis of new polyamides or polyesters. The presence of both an amino and an ester group allows for various polymerization strategies. The resulting polymers could possess unique properties, such as biodegradability and chirality, making them suitable for applications in biomedical devices, drug delivery systems, or as chiral stationary phases in chromatography.

In chemical engineering, this compound can be considered a platform molecule. Its functional groups can be chemically modified to produce a range of specialty chemicals. For instance, it could serve as a chiral auxiliary in asymmetric synthesis or as a precursor for novel surfactants or corrosion inhibitors. Its potential use in the synthesis of N-acyltetramic acids or other heterocyclic compounds with biological activity is another area ripe for investigation. southampton.ac.uk

Integration of Machine Learning and AI in Compound Design and Reaction Optimization

AI algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this specific ester. mdpi.com This includes optimizing parameters such as temperature, catalyst choice, solvent system, and reaction time to maximize yield and minimize by-product formation. ijcce.ac.irresearchgate.net Generative AI models can go a step further, proposing entirely new, more efficient synthetic routes. nih.gov

Table 4: AI/Machine Learning Applications in the Lifecycle of this compound

Application Area AI/ML Tool Objective
Synthesis Optimization Predictive models (e.g., ANNs, Random Forest) ijcce.ac.irnumberanalytics.com Predict optimal reaction conditions (temperature, catalyst, solvent) for maximum yield and purity. mdpi.comresearchgate.net
Process Control Real-time monitoring and control algorithms Optimize and automate continuous flow production for consistent quality.
Derivative Design Generative models (e.g., VAEs, GANs) biorxiv.org Design novel molecules based on the Butyl 2-aminopropanoate scaffold with desired properties.

Q & A

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic acyl substitution?

  • Methodology : Analyze frontier molecular orbitals (HOMO/LUMO) via computational chemistry. Experimental probes include Hammett plots to correlate substituent effects with reaction rates .

Q. What interdisciplinary frameworks integrate chemical engineering principles into the compound’s process development?

  • Methodology : Combine:
  • Reaction engineering (e.g., CSTR/PFR models) for scale-up.
  • Process intensification (microreactors) to enhance mass transfer.
  • Lifecycle assessment (LCA) to evaluate environmental impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.